molecular formula C16H11BrClN3O B15087406 (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618091-29-5

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No.: B15087406
CAS No.: 618091-29-5
M. Wt: 376.63 g/mol
InChI Key: KTDFMVZWHZFHJW-UHFFFAOYSA-N
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Description

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Amination: The amino group can be introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic rings.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities make it a candidate for further biological studies and drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-phenyl-1H-pyrazol-4-YL)(4-bromophenyl)methanone
  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(phenyl)methanone
  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-fluorophenyl)methanone

Uniqueness

The uniqueness of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both chloro and bromo substituents could influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

618091-29-5

Molecular Formula

C16H11BrClN3O

Molecular Weight

376.63 g/mol

IUPAC Name

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C16H11BrClN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2

InChI Key

KTDFMVZWHZFHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Br

Origin of Product

United States

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